4-(4-Chlorophenyl)tetrahydro-2H-pyran
Overview
Description
4-(4-Chlorophenyl)tetrahydro-2H-pyran is a chemical compound that contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound also contains a 4-chlorophenyl group attached to the tetrahydropyran ring .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives, such as this compound, often involves the reaction of alcohols with 3,4-dihydropyran . This reaction forms 2-tetrahydropyranyl (THP) ethers, which are commonly used as protecting groups in organic synthesis . The alcohol can later be restored by acid-catalyzed hydrolysis .Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydropyran ring attached to a 4-chlorophenyl group . The tetrahydropyran ring is a six-membered ring with five carbon atoms and one oxygen atom .Chemical Reactions Analysis
Tetrahydropyran derivatives, such as this compound, can undergo a variety of chemical reactions. For instance, 2-tetrahydropyranyl (THP) ethers can be formed from the reaction of alcohols with 3,4-dihydropyran . These ethers can later be hydrolyzed under acidic conditions to restore the parent alcohol .Physical and Chemical Properties Analysis
Tetrahydropyran, the core structure of this compound, is a colourless volatile liquid . It has a molecular weight of 86.1323 g/mol . The compound is stable under normal conditions but can react with water to form toxic fumes .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : A novel approach for the synthesis of 4-chlorophenyl tetrahydro-2H-pyran derivatives has been developed, involving steps from bromo-chlorobenzene compounds (Liu, Li, Lu, & Miao, 2008).
- Crystal Structure : The crystal structure of related compounds shows that cyclohexenone and pyran rings adopt specific conformations, providing insight into their molecular arrangement (Lee, Pae, Cho, & Cha, 2012).
Medicinal Chemistry
- Enzyme Inhibition : Derivatives of 4-chlorophenyl tetrahydro-2H-pyran have shown inhibitory activity against enzymes like 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in cholesterol synthesis (Prugh et al., 1990).
Antimicrobial and Antifungal Activities
- Antimicrobial Properties : Certain 4-chlorophenyl tetrahydro-2H-pyran derivatives have been synthesized and shown to possess antimicrobial activities, resembling standard antimicrobial agents (Okasha et al., 2022).
Chemical Education
- Educational Applications : The compound has been used in undergraduate organic laboratory projects to investigate environmentally friendly reactions, exemplifying its educational utility (Dintzner, Maresh, Kinzie, Arena, & Speltz, 2012).
Catalytic and Industrial Applications
- Catalysis : 4-Chlorophenyl tetrahydro-2H-pyran derivatives have been used in studies involving kinetic resolution and catalysis, indicating their potential in industrial applications (Xue, Kang, Lai, Qu, & Li, 2013).
Molecular Mechanism and Cancer Research
- Overcoming Drug Resistance : A derivative of 4-chlorophenyl tetrahydro-2H-pyran has been shown to overcome cisplatin resistance in cancer cells, suggesting its potential in cancer therapy (Dietrich et al., 2008).
Safety and Hazards
4-(4-Chlorophenyl)tetrahydro-2H-pyran should be handled with care. It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with skin and eyes should be avoided, and protective clothing, gloves, and eye/face protection should be worn when handling the compound . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
Properties
IUPAC Name |
4-(4-chlorophenyl)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKMDAXFXBJBCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285191 | |
Record name | 4-(4-Chlorophenyl)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501285191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187926-98-2 | |
Record name | 4-(4-Chlorophenyl)tetrahydro-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187926-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Chlorophenyl)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501285191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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